molecular formula C16H20N2O2 B2365448 3-(Prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide CAS No. 2361588-38-5

3-(Prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide

Cat. No.: B2365448
CAS No.: 2361588-38-5
M. Wt: 272.348
InChI Key: IKTMELGKPZKQIJ-CQSZACIVSA-N
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Description

3-(Prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines an enoylamino group with a tetrahydronaphthalenyl moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide typically involves a multi-step process. One common method starts with the preparation of the enoylamino precursor, which is then coupled with the tetrahydronaphthalenyl derivative under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(Prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a reduction in inflammatory responses. The compound’s structure allows it to bind effectively to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide stands out due to its unique combination of an enoylamino group and a tetrahydronaphthalenyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

3-(prop-2-enoylamino)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-15(19)17-11-10-16(20)18-14-9-5-7-12-6-3-4-8-13(12)14/h2-4,6,8,14H,1,5,7,9-11H2,(H,17,19)(H,18,20)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTMELGKPZKQIJ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC(=O)NC1CCCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)NCCC(=O)N[C@@H]1CCCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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